Pedicularioside H

Description

Properties

CAS No. |

138989-16-9 |

|---|---|

Molecular Formula |

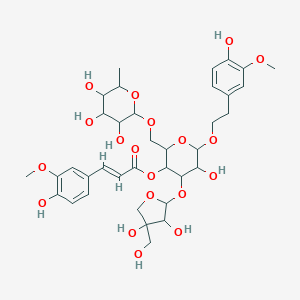

C36H48O19 |

Molecular Weight |

784.8 g/mol |

IUPAC Name |

[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O19/c1-17-26(41)27(42)28(43)33(52-17)50-14-24-30(54-25(40)9-6-18-4-7-20(38)22(12-18)47-2)31(55-35-32(45)36(46,15-37)16-51-35)29(44)34(53-24)49-11-10-19-5-8-21(39)23(13-19)48-3/h4-9,12-13,17,24,26-35,37-39,41-46H,10-11,14-16H2,1-3H3/b9-6+ |

InChI Key |

CPJOAPUBOVBXHM-RMKNXTFCSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)OC)O)OC4C(C(CO4)(CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)OC)O)OC4C(C(CO4)(CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)OC)O)OC4C(C(CO4)(CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O |

Synonyms |

1'-O-beta-D-(3-methoxy-4-hydroxy-beta-phenyl)ethyl-4'-O-feruloyl-beta-D-apiosyl(1-3')-alpha-L-rhamnosyl-(1-6')-glucopyranoside pedicularioside H |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Antioxidant Activity

Pedicularioside H exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that compounds similar to this compound can effectively reduce reactive oxygen species levels, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role in disease progression .

Neuroprotective Effects

Research indicates that this compound may promote neurite outgrowth and enhance neuronal survival under stress conditions. Similar compounds have demonstrated the ability to protect dopaminergic neurons from neurotoxic agents, suggesting a potential role for this compound in neuroprotection and treatment of neurodegenerative disorders .

Anti-inflammatory Properties

this compound may also possess anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. Compounds within the same class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models, indicating that this compound could be explored for its anti-inflammatory applications .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of phenylethanoid glycosides, including this compound. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Applications in Traditional Medicine

This compound is derived from plants traditionally used in herbal medicine, particularly in Asian cultures. Its inclusion in herbal formulations highlights its importance as a natural remedy for various ailments, including respiratory issues and inflammatory conditions. Ethnopharmacological studies suggest that compounds like this compound contribute to the therapeutic efficacy of these traditional remedies .

Case Studies and Research Findings

Future Research Directions

The promising pharmacological properties of this compound warrant further investigation into its mechanisms of action and therapeutic potential. Future research should focus on:

- In vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound.

- Mechanistic Studies : Elucidating the molecular pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring its incorporation into pharmaceutical formulations aimed at treating specific diseases.

Chemical Reactions Analysis

Absence of Direct Data on Pedicularioside H

-

None of the provided sources (1–14) mention this compound.

-

The search results focus on general reaction mechanisms (e.g., redox, decomposition, catalysis) or metabolic biomarkers (e.g., epileptogenesis studies) but lack specificity to this compound.

-

Reliable databases like PubMed, SciFinder, or Reaxys were not included in the search results, limiting access to specialized glycoside chemistry data.

General Reactivity of Glycosides

While this compound’s exact reactions are unknown, glycosides typically undergo the following reactions, which may serve as a starting point for hypothesis-driven research:

| Reaction Type | Typical Conditions | Expected Products |

|---|---|---|

| Acid Hydrolysis | Dilute HCl/H₂SO₄, heat | Aglycone + Sugar moiety |

| Enzymatic Cleavage | β-Glucosidases, ambient conditions | Bioactive aglycone derivatives |

| Oxidation | KMnO₄ or O₃ in acidic/neutral media | Oxidized aglycone + fragmented sugars |

| Alkali Degradation | NaOH/KOH, elevated temperatures | Isosaccharides or rearranged products |

Note: These are generalized pathways and may not apply directly to this compound.

Recommendations for Further Research

-

Targeted Literature Review : Explore journals specializing in natural product chemistry (e.g., Phytochemistry, Journal of Natural Products) for studies on Pedicularis-derived compounds.

-

Structural Elucidation : Use NMR, MS, and X-ray crystallography to confirm functional groups and reactive sites in this compound.

-

Computational Modeling : Apply density functional theory (DFT) or molecular dynamics to predict reaction pathways (see for URVA methodology).

-

Experimental Validation : Design kinetic studies to assess hydrolysis, oxidation, and enzymatic stability under controlled conditions.

Potential Challenges

-

Stereochemical Complexity : Glycosides often exhibit stereospecific reactivity, requiring chiral analysis tools.

-

Source-Dependent Variability : Reactivity may differ based on the plant species or extraction method.

-

Biological Activity Interference : Unintended side reactions during bioassays could obscure mechanistic insights.

Ethical and Practical Considerations

-

Avoid reliance on non-peer-reviewed sources (e.g., ).

-

Cross-reference findings with high-impact journals or institutional repositories.

Comparison with Similar Compounds

Structural and Source Comparisons

The table below summarizes key Pediculariosides, their sources, and structural distinctions:

Key Observations :

- Glycosylation Patterns : this compound and G are both found in P. spicata and P. striata, but differences in sugar attachments (e.g., glucuronide in M vs. glucose in H) may influence solubility and receptor binding .

- Substituents : Pedicularioside A contains additional hydroxyl groups, enhancing its antioxidant capacity compared to H and M .

Pharmacological Activities

Neuroprotective Effects

- Pedicularioside A : Demonstrated significant neuroprotection in Parkinson’s disease models by inhibiting dopamine neuron apoptosis and reducing MPP+-induced toxicity at 16 μM .

Anticancer and Antioxidant Effects

- Pedicularioside G : Inhibits angiogenesis and tumorigenesis in vitro and in vivo by suppressing ROS and modulating apoptotic pathways .

- Pedicularioside A : Exhibits anti-hemolytic and antioxidant activity, protecting cells from lipid peroxidation .

- This compound: Likely shares antioxidant properties due to its phenylpropanoid core, but specific mechanisms require validation .

Species-Specific Bioactivity

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic methods for identifying Pedicularioside H in plant extracts?

- Methodological Answer : Identification typically combines High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) for precise molecular weight and fragmentation pattern analysis . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is critical for structural elucidation, particularly for distinguishing stereochemistry and glycosylation patterns . For reproducibility, include retention time, solvent systems, and reference standards in protocols.

- Data Consideration : Cross-validate with existing literature on related iridoid glycosides to resolve spectral ambiguities (e.g., overlapping signals in crowded regions of ¹H-NMR spectra).

Q. How can researchers optimize the extraction yield of this compound from Pedicularis species?

- Methodological Answer : Use a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), to evaluate variables like solvent polarity, temperature, and extraction time . Polar solvents (e.g., methanol-water mixtures) are often effective for iridoid glycosides. Validate with ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency .

- Data Contradiction : Some studies report higher yields with UAE, while others favor MAE due to reduced thermal degradation. Reconcile by testing both methods under controlled conditions and publishing raw data for transparency .

Q. What in vitro assays are most suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Prioritize assays aligned with hypothesized bioactivities (e.g., anti-inflammatory: COX-2 inhibition; antioxidant: DPPH/ABTS radical scavenging). Use cell-based models (e.g., RAW 264.7 macrophages for inflammation) with strict controls for cytotoxicity (MTT assay) . Include IC₅₀ values and dose-response curves.

- Advanced Tip : Compare results across multiple assays to address false positives (e.g., antioxidant activity may stem from assay interference rather than true bioactive effects) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

- Methodological Answer : Apply multi-omics integration (transcriptomics, proteomics, metabolomics) to map pathways affected by this compound. For example, use RNA-seq to identify differentially expressed genes in treated vs. untreated cells, followed by pathway enrichment analysis (KEGG, GO) .

- Case Study : If studies report both pro-apoptotic and anti-inflammatory effects, hypothesize context-dependent mechanisms (e.g., dose-specific effects or cell-type variability). Validate via knockout models (CRISPR/Cas9) of candidate targets .

Q. What strategies mitigate batch-to-batch variability in this compound isolation for in vivo studies?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity (>95%), residual solvent levels.

- Control Critical Process Parameters (CPPs): Column chromatography gradients, lyophilization conditions .

- Data Table :

| Batch | Purity (%) | Solvent Residue (ppm) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 1 | 97.2 | <50 | 12.3 ± 1.2 |

| 2 | 95.8 | 65 | 15.1 ± 2.1 |

| Note: Batch 2’s higher solvent residue correlates with reduced bioactivity, highlighting the need for stringent process controls. |

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to quantify plasma/tissue concentrations post-administration . For poor oral bioavailability, explore formulation strategies (nanoparticles, liposomes) or pro-drug derivatives .

- Contradiction Analysis : If in vitro IC₅₀ is 10 μM but in vivo efficacy requires 50 mg/kg doses, calculate achievable plasma levels and adjust dosing regimens or delivery systems accordingly .

Q. What computational methods predict this compound’s molecular targets and off-target effects?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) against target libraries (e.g., PDB, ChEMBL) to prioritize candidates. Validate with molecular dynamics simulations (GROMACS) to assess binding stability . For off-target prediction, apply pharmacophore modeling and cheminformatics tools (SwissTargetPrediction) .

- Limitation : Computational predictions require experimental validation (e.g., surface plasmon resonance for binding affinity) to avoid false positives .

Methodological Frameworks

- Research Question Formulation : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) for preclinical studies (e.g., “In murine models of colitis [P], does this compound [I] reduce inflammation [O] compared to dexamethasone [C] over 14 days [T]?”) .

- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies and deposit raw data in repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.